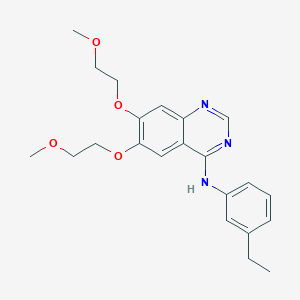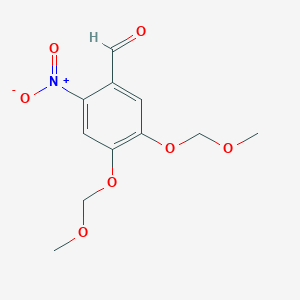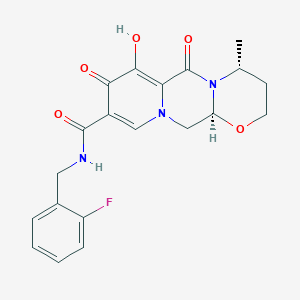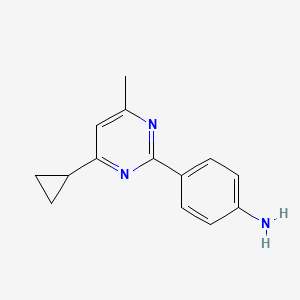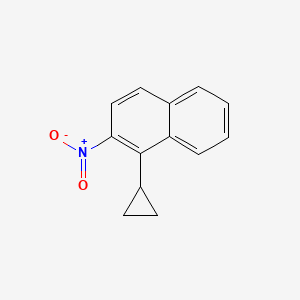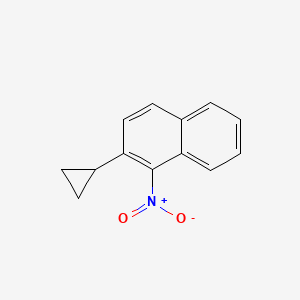
1-Bromoundecane-11,11,11-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromoundecane-11,11,11-d3 is a chemical compound with the molecular formula C11H21BrD3. This compound is notable for its isotopic composition, which includes deuterium, a stable hydrogen isotope. The presence of deuterium makes this compound particularly useful in various scientific research applications, including labeling experiments, studying reaction mechanisms, and tracing molecular pathways.
Vorbereitungsmethoden
The synthesis of 1-Bromoundecane-11,11,11-d3 typically involves the bromination of 1,1,2-trideuterioundecane. The reaction conditions for this process often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent. Industrial production methods may involve more advanced techniques to ensure high purity and yield of the compound.
Analyse Chemischer Reaktionen
1-Bromoundecane-11,11,11-d3 undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions: Typical reagents for these reactions include nucleophiles like hydroxide ions, amines, and thiols. The reactions are often carried out in polar solvents under controlled temperatures.
Major Products: The major products formed depend on the type of nucleophile used in the substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromoundecane-11,11,11-d3 has a wide range of applications in scientific research:
Chemistry: Used in labeling experiments to trace molecular pathways and study reaction mechanisms.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromoundecane-11,11,11-d3 involves its interaction with molecular targets through its bromine and deuterium atoms. The bromine atom can participate in substitution reactions, while the deuterium atoms provide stability and unique isotopic labeling properties. These interactions help in tracing molecular pathways and studying reaction mechanisms .
Vergleich Mit ähnlichen Verbindungen
1-Bromoundecane-11,11,11-d3 can be compared with other similar compounds, such as:
1-Bromo-1,1,2-trihydrogenundecane: Similar in structure but lacks deuterium, making it less useful for isotopic labeling.
1-Chloro-1,1,2-trideuterioundecane: Contains chlorine instead of bromine, which may result in different reactivity and applications.
1-Iodo-1,1,2-trideuterioundecane: Contains iodine, which can affect its reactivity and use in different types of reactions.
Eigenschaften
IUPAC Name |
1-bromo-1,1,2-trideuterioundecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i10D,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPSIIAXIDAQLG-RFZSEEEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carb](/img/new.no-structure.jpg)
